molecular formula C9H7F3O4 B14001505 Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate

Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate

Cat. No.: B14001505
M. Wt: 236.14 g/mol
InChI Key: BEGUQQVGYREBJN-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate is a benzoic acid derivative featuring a hydroxy group at position 3, a trifluoromethoxy (OCF₃) group at position 5, and a methyl ester at the carboxylate position. For example, it serves as a precursor in the synthesis of salicylic acid-derived sulfonamide inhibitors targeting WD repeat-containing proteins .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7F3O4

Molecular Weight

236.14 g/mol

IUPAC Name

methyl 3-hydroxy-5-(trifluoromethoxy)benzoate

InChI

InChI=1S/C9H7F3O4/c1-15-8(14)5-2-6(13)4-7(3-5)16-9(10,11)12/h2-4,13H,1H3

InChI Key

BEGUQQVGYREBJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC(F)(F)F)O

Origin of Product

United States

Preparation Methods

Direct Trifluoromethoxylation of Methyl 3-Hydroxybenzoate

One approach involves the selective trifluoromethoxylation of methyl 3-hydroxybenzoate or its protected derivatives. This method requires:

  • Use of trifluoromethoxylating reagents such as trifluoromethyl hypofluorite (CF3OF) or other electrophilic trifluoromethoxylation agents.
  • Protection of the hydroxy group to avoid side reactions during trifluoromethoxylation.
  • Subsequent deprotection to yield the free hydroxy group.

Key considerations:

  • Reaction conditions must be carefully controlled to avoid over-substitution or decomposition.
  • Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
  • Catalysts or bases may be employed to enhance selectivity.

Synthesis via Trifluoromethylated Intermediates

Another well-documented route starts from trifluoromethyl-substituted benzoic acids, which are then converted to the trifluoromethoxy analogues through nucleophilic substitution or oxidative transformations.

For example:

  • Preparation of 3-hydroxy-5-(trifluoromethyl)benzoic acid derivatives via Grignard reactions and subsequent carboxylation with carbon dioxide in tetrahydrofuran solvent, followed by esterification to the methyl ester form.
  • Introduction of the trifluoromethoxy group by nucleophilic substitution of a suitable leaving group (e.g., halogen) with trifluoromethoxide anion (CF3O−), often generated in situ.
  • Hydroxylation at the 3-position may be introduced before or after trifluoromethoxylation depending on the synthetic sequence.

Representative Experimental Procedure

Grignard Reaction and Carboxylation (Adapted from Patent Literature)

Step Reagents & Conditions Notes
Formation of Grignard reagent 3,5-bis(trifluoromethyl)bromobenzene + Magnesium in tetrahydrofuran (THF) Stirred under inert atmosphere at low temperature (below 0°C)
Carboxylation Addition of carbon dioxide gas to Grignard reagent solution Maintained at <0°C to optimize yield
Acidification Treatment with strong acid (e.g., HCl) To yield 3,5-bis(trifluoromethyl)benzoic acid
Esterification Reaction with methanol under acidic conditions To form methyl ester

This process yields trifluoromethylated benzoate intermediates that can be further functionalized.

Protection and Trifluoromethoxylation (From Literature Procedures)

Step Reagents & Conditions Notes
Protection of hydroxy group Potassium carbonate + benzyl bromide in DMF Forms benzyl-protected methyl 3-hydroxybenzoate derivative
Trifluoromethoxylation Electrophilic trifluoromethoxylating agent in THF or DMF Requires careful temperature control
Deprotection Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere Yields methyl 3-hydroxy-5-(trifluoromethoxy)benzoate

Data Tables Summarizing Key Parameters

Parameter Typical Conditions Comments
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF) Polar aprotic solvents preferred for nucleophilic substitutions
Temperature 0°C to room temperature Low temperatures favor selectivity and yield
Catalysts Palladium on carbon for hydrogenolysis Used in deprotection steps
Reagents Magnesium (for Grignard), potassium carbonate, benzyl bromide, trifluoromethoxylating agents Selection depends on synthetic step
Reaction Time Several hours to overnight Depends on step and scale

Research Findings and Optimization Notes

  • The Grignard-based carboxylation method provides a scalable route to trifluoromethylated benzoic acid intermediates with high yields and reproducibility.
  • Protection of the hydroxy group is essential during trifluoromethoxylation to prevent side reactions and improve selectivity.
  • Catalytic hydrogenation is an effective and mild method for deprotection, preserving sensitive trifluoromethoxy functionality.
  • Organic base-catalyzed cascade reactions have been explored for related trifluoromethylated compounds, indicating potential for novel synthetic pathways, though direct application to trifluoromethoxy derivatives requires further study.
  • Reaction parameters such as solvent choice, temperature, and reagent stoichiometry critically influence yield and purity.

Summary Table of Preparation Routes

Route Starting Material Key Reactions Advantages Challenges
Direct trifluoromethoxylation Methyl 3-hydroxybenzoate Protection → trifluoromethoxylation → deprotection Fewer steps, direct introduction Requires specialized reagents, sensitive conditions
Grignard carboxylation + functionalization 3,5-bis(trifluoromethyl)bromobenzene Grignard formation → CO2 carboxylation → esterification → hydroxylation/trifluoromethoxylation Scalable, high yield Multi-step, protection/deprotection needed

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-5-(trifluoromethoxy)benzoic acid.

    Reduction: Formation of 3-hydroxy-5-(trifluoromethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate is an organic compound with a trifluoromethyl group that influences its chemical properties and biological activities. It has a molecular formula of C9H7F3O4C_9H_7F_3O_4 and a molecular weight of approximately 220.14 g/mol. The compound is a pale-yellow to yellow-brown solid, soluble in organic solvents, making it useful for chemical research and industrial applications.

Applications

This compound has several applications, especially in pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity, which can improve bioavailability and efficacy in biological systems.

Pharmaceutical Research

This compound is investigated as a potential drug candidate. Studies suggest that the compound exhibits antimicrobial and anti-inflammatory effects. It may interact with enzymes and receptors, leading to biological activities like antimicrobial effects and modulation of inflammatory pathways.

Case Study: The trifluoromethyl group's presence enhances lipophilicity, potentially broadening its applicability in pharmaceutical development compared to similar compounds. This unique feature influences its biological activity, making it of interest in medicinal chemistry.

Agrochemicals

This compound is used as an intermediate in synthesizing agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-(trifluoromethoxy)benzoate is largely dependent on its functional groups. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The hydroxyl group can form hydrogen bonds, facilitating interactions with proteins and enzymes. These interactions can modulate the activity of molecular targets and pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Electronic Effects

The substituents on the benzene ring critically influence the compound's electronic properties and reactivity:

  • Hydroxy Group (Position 3) : Enhances hydrogen bonding capacity and acidity (pKa ~10–12), facilitating interactions with biological targets or catalysts.
  • Trifluoromethoxy Group (Position 5) : Strong electron-withdrawing effect (-I), increasing the ring's electrophilicity and stabilizing negative charges.
  • Methyl Ester (Position 1) : Provides steric bulk and modulates lipophilicity (logP ~2.5–3.0).

Key Analogs :

Compound Name Substituents (Positions) Key Structural Differences
Methyl 3-(trifluoromethoxy)benzoate OCF₃ (3), COOCH₃ (1) Lacks hydroxy group; reduced H-bonding
Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate NO₂ (3), CH₃ (2), OCF₃ (5) Nitro group increases electrophilicity
Methyl 4-amino-3-(trifluoromethoxy)benzoate NH₂ (4), OCF₃ (3), COOCH₃ (1) Amino group introduces basicity (pKa ~4–5)

Physicochemical Properties

Property Methyl 3-Hydroxy-5-(OCF₃)Benzoate Methyl 3-(OCF₃)Benzoate Methyl 2-Methyl-3-Nitro-5-(OCF₃)Benzoate
Molecular Weight ~234.1 g/mol 220.1 g/mol 293.2 g/mol
logP ~2.8–3.2 ~2.5–2.8 ~3.0–3.5
Solubility (Water) Low (enhanced by hydroxy group) Very low Extremely low (nitro group reduces polarity)
Melting Point ~120–130°C (estimated) 95–100°C Not reported

Biological Activity

Methyl 3-hydroxy-5-(trifluoromethoxy)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a trifluoromethoxy group, which significantly influences its chemical properties. The presence of both hydroxyl and ester functional groups enhances its solubility and reactivity, making it a candidate for various biological applications. The trifluoromethoxy group is known to improve metabolic stability and bioactivity, which are critical for drug development.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Key areas of interest include:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. The trifluoromethoxy group can enhance interactions with biological targets, potentially leading to reduced inflammation.
  • Analgesic Properties : There is evidence indicating that this compound may possess analgesic effects, although further research is required to confirm these findings and elucidate the underlying mechanisms.
  • Interaction with Biological Systems : Research indicates that compounds containing trifluoromethyl groups can interact favorably with enzymes and receptors, enhancing their efficacy as drug candidates. This interaction is crucial for understanding how the compound affects cellular processes and its potential therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-Cancer Activity : In a study examining the cytotoxic effects of various benzoate derivatives, this compound exhibited moderate cytotoxicity against certain cancer cell lines. The mechanism of action appears to involve apoptosis induction, although further investigation is necessary to clarify these effects .
  • Enzyme Inhibition Studies : A recent investigation highlighted the potential of this compound as an inhibitor of specific enzymes involved in inflammatory pathways. The presence of the trifluoromethoxy group was noted to enhance binding affinity compared to non-fluorinated analogs .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. Below is a table summarizing key characteristics and activities:

Compound NameStructure FeaturesBiological Activity
This compoundHydroxyl & Trifluoromethoxy groupsAnti-inflammatory, Analgesic
Methyl 3-hydroxy-2-(trifluoromethyl)benzoateHydroxyl & Trifluoromethyl groupsModerate cytotoxicity
Salicylamide derivativesHydroxyl groupAnti-parasitic activity

Q & A

Q. How is the trifluoromethoxy group leveraged in medicinal chemistry applications?

  • Research Insight : The trifluoromethoxy group enhances metabolic stability and lipophilicity, making derivatives valuable in kinase inhibitors. For instance, sulfonamide analogs (e.g., Compound 6j) show potent WD repeat-containing protein inhibition (IC50 < 100 nM) due to improved target binding and pharmacokinetics .

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